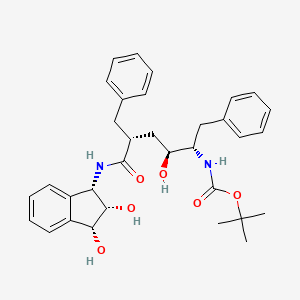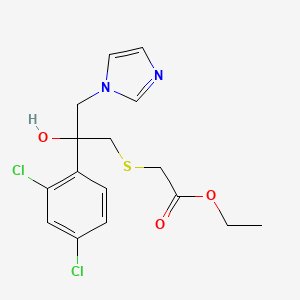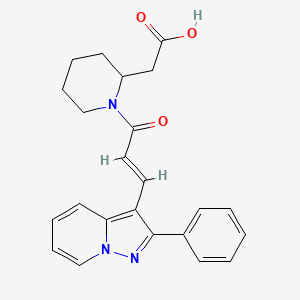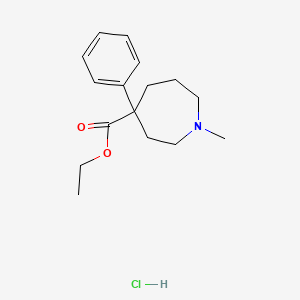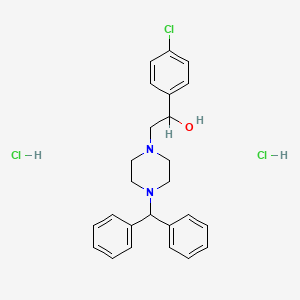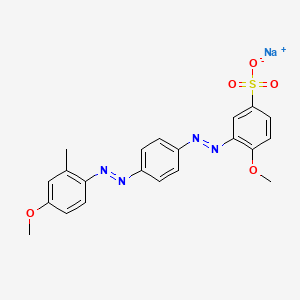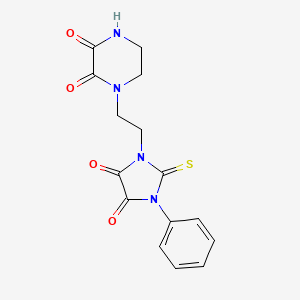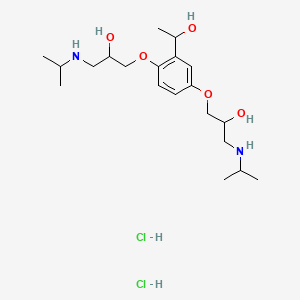
(S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, an imidazole ring, and a thienyl group, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, which is then reduced to yield the dimethoxyphenyl ethylamine.
Imidazole Ring Formation: The imidazole ring is synthesized through a condensation reaction involving a thienyl-substituted aldehyde and an amine, followed by cyclization.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl ethylamine with the imidazole-thienyl intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pH, and solvent choice.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and enzymes makes it a candidate for drug discovery and development.
Medicine
Medically, (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-furyl)-1H-imidazol-2-yl)phenoxy)-2-propanol: Similar structure but with a furan ring instead of a thienyl ring.
(S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-pyridyl)-1H-imidazol-2-yl)phenoxy)-2-propanol: Contains a pyridyl ring instead of a thienyl ring.
Uniqueness
The presence of the thienyl group in (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol distinguishes it from similar compounds. This structural feature can influence its binding affinity and specificity towards certain molecular targets, potentially leading to unique biological activities.
特性
CAS番号 |
85648-13-1 |
|---|---|
分子式 |
C26H29N3O4S |
分子量 |
479.6 g/mol |
IUPAC名 |
(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[4-(5-thiophen-2-yl-1H-imidazol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C26H29N3O4S/c1-31-23-10-5-18(14-24(23)32-2)11-12-27-15-20(30)17-33-21-8-6-19(7-9-21)26-28-16-22(29-26)25-4-3-13-34-25/h3-10,13-14,16,20,27,30H,11-12,15,17H2,1-2H3,(H,28,29)/t20-/m0/s1 |
InChIキー |
FDVHRNJEBIWFEM-FQEVSTJZSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](COC2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CS4)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CS4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



